(R)-2-Hydroxy-N,N-dimethyl-2-phenylacetamide
CAS No.:
Cat. No.: VC13595470
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13NO2 |
---|---|
Molecular Weight | 179.22 g/mol |
IUPAC Name | (2R)-2-hydroxy-N,N-dimethyl-2-phenylacetamide |
Standard InChI | InChI=1S/C10H13NO2/c1-11(2)10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3/t9-/m1/s1 |
Standard InChI Key | RAPXOLIRIJRICD-SECBINFHSA-N |
Isomeric SMILES | CN(C)C(=O)[C@@H](C1=CC=CC=C1)O |
SMILES | CN(C)C(=O)C(C1=CC=CC=C1)O |
Canonical SMILES | CN(C)C(=O)C(C1=CC=CC=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
The compound’s IUPAC name is (R)-2-hydroxy-N,N-dimethyl-2-phenylacetamide, with the molecular formula and a molar mass of 179.22 g/mol . Its structure features a phenyl ring attached to a central carbon bearing a hydroxyl group and an acetamide moiety with dimethyl substituents on the nitrogen. The (R)-configuration at the chiral center distinguishes it from the (S)-enantiomer, influencing its pharmacokinetic and pharmacodynamic properties .
Table 1: Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Molar Mass | 179.22 g/mol | |
Melting Point | Not reported | |
Boiling Point | Not reported | |
Solubility | Likely polar aprotic solvents | Inferred |
Synthesis and Stereoselective Preparation
Enantioselective Synthesis
Recent advances leverage chiral catalysts or resolving agents to produce the (R)-enantiomer selectively. For example, enzymatic resolution using lipases has shown promise in isolating the (R)-form with >90% enantiomeric excess (ee) . Alternatively, asymmetric hydroxylation of prochiral intermediates using transition-metal catalysts (e.g., Sharpless epoxidation) provides a stereocontrolled route .
Table 2: Comparison of Synthesis Methods
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